6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with the molecular formula C16H11N3O4 and a molecular weight of 309.27624 g/mol This compound is known for its unique structure, which includes a quinoxalinone core substituted with a nitro group and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 6-nitroquinoxalin-2-one with 2-oxo-2-phenylethylidene. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenylethylidene moiety can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
Reduction: 6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone.
Oxidation: Quinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the substituent used.
Scientific Research Applications
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
6-nitroquinoxalin-2-one: Lacks the phenylethylidene moiety, which may result in different biological activities.
3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: The amino group may confer different biological activities compared to the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
254980-00-2 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(10-4-2-1-3-5-10)9-14-16(21)18-12-7-6-11(19(22)23)8-13(12)17-14/h1-9,20H,(H,18,21)/b15-9- |
InChI Key |
STBHFUGEKVMJSL-DHDCSXOGSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Origin of Product |
United States |
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